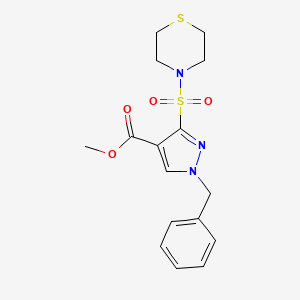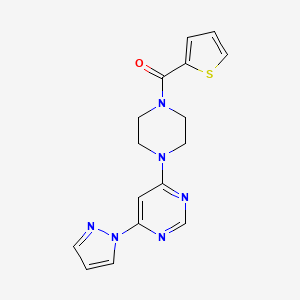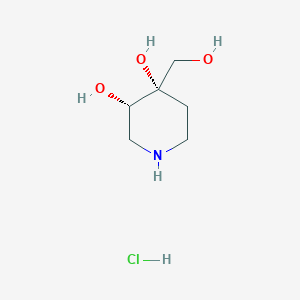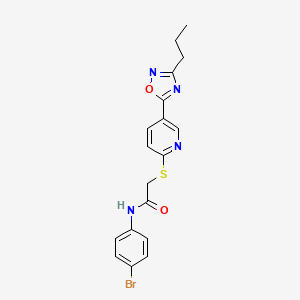
5-Chloro-7-(chloromethyl)-2,3-dihydro-1,4-benzodioxine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-7-(chloromethyl)-2,3-dihydro-1,4-benzodioxine is a chemical compound with the CAS Number: 1461705-84-9 . It has a molecular weight of 203.07 . The compound is also known by its IUPAC Name as 5-chloro-7-(chloromethyl)-2,3-dihydrobenzofuran .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C9H8Cl2O/c10-5-7-4-8(11)3-6-1-2-12-9(6)7/h3-4H,1-2,5H2 . This code provides a specific identifier for the molecular structure of the compound.Aplicaciones Científicas De Investigación
5-C7-C2,3-D1,4-BD has been widely studied in the fields of medicinal chemistry and biochemistry. The compound has been used as a starting material for the synthesis of several biologically active compounds, such as antibiotics, antivirals, and cancer drugs. In addition, 5-C7-C2,3-D1,4-BD has been used as a model compound in studies of the structure-activity relationships of various drugs. The compound has also been used in the synthesis of other heterocyclic compounds, such as quinolines, pyridines, and imidazoles.
Mecanismo De Acción
The mechanism of action of 5-C7-C2,3-D1,4-BD is not well understood. However, it is thought to interact with certain enzymes and receptors in the body, leading to changes in biochemical and physiological processes. For example, the compound has been shown to inhibit the enzyme acetylcholinesterase, which plays an important role in the regulation of neurotransmitter levels in the brain. In addition, 5-C7-C2,3-D1,4-BD has been shown to interact with the opioid receptor, which plays a role in pain perception and regulation of emotion.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-C7-C2,3-D1,4-BD are not fully understood. However, the compound has been shown to have a variety of effects on the body, including analgesic, anti-inflammatory, and anticonvulsant properties. In addition, the compound has been shown to have an effect on the central nervous system, including the regulation of neurotransmitter levels in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-C7-C2,3-D1,4-BD has several advantages for use in laboratory experiments. The compound is relatively inexpensive and can be easily synthesized from commercially available precursors. In addition, the compound is stable and can be stored for extended periods of time without degradation. However, the compound is not water-soluble, which can limit its use in certain experiments.
Direcciones Futuras
The potential applications of 5-C7-C2,3-D1,4-BD are numerous and varied. Further research is needed to explore the compound’s potential as a drug candidate, as well as its potential use in the synthesis of other heterocyclic compounds. In addition, further research is needed to better understand the compound’s mechanism of action and its biochemical and physiological effects. Finally, further research is needed to explore the compound’s potential in the development of new drugs and other therapeutic agents.
Métodos De Síntesis
5-C7-C2,3-D1,4-BD can be synthesized from the reaction of 5-chloro-2,3-dihydro-1,4-benzodioxin-7-yl chloride with chloromethylmagnesium bromide in the presence of triethylamine. The reaction proceeds via a nucleophilic substitution reaction, forming an N-methylated product. The reaction is typically carried out in aprotic solvents such as dichloromethane or tetrahydrofuran. The reaction can be conducted at room temperature or at elevated temperatures depending on the desired outcome.
Propiedades
IUPAC Name |
5-chloro-7-(chloromethyl)-2,3-dihydro-1,4-benzodioxine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O2/c10-5-6-3-7(11)9-8(4-6)12-1-2-13-9/h3-4H,1-2,5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRKPLPNTCNHLKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C(C=C2Cl)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-[(dibenzylamino)methyl]-7-dodecyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2436942.png)

![2-((7-(5-(Dip-tolylamino)thiophen-2-yl)benzo[c][1,2,5]thiadiazol-4-yl)methylene)malononitrile](/img/structure/B2436944.png)




![4-[(E)-2-(4-Chloro-3-nitrophenyl)ethenyl]pyrimidine-2-carbonitrile](/img/structure/B2436954.png)

![1-[(2,4-dimethylphenoxy)methyl]-1H-pyrazol-4-amine hydrochloride](/img/no-structure.png)
![2-((7-(3-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-3-oxopropyl)-8-oxo-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)-N-(pyridin-3-ylmethyl)butanamide](/img/structure/B2436958.png)
![2-[4-[(4-Chlorophenyl)diazenyl]phenyl]-1H-pyrazol-5-one](/img/structure/B2436959.png)

